2-(4-ethylphenoxy)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It features a phenoxy group substituted with an ethyl group, a thiadiazole ring, and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of 4-ethylphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 5-pentyl-1,3,4-thiadiazole: This involves the cyclization of appropriate precursors such as thiosemicarbazide and pentanoic acid under acidic conditions.
Coupling Reaction: The final step involves the coupling of 4-ethylphenol with 5-pentyl-1,3,4-thiadiazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and thiadiazole moieties.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include phenolic derivatives and oxidized thiadiazole compounds.
Reduction: The primary amine derivative of the acetamide group.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or inflammation.
Pathways Involved: It may inhibit key pathways such as the synthesis of bacterial cell walls or the inflammatory response in mammalian cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(4-chlorophenoxy)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(4-bromophenoxy)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(4-ethylphenoxy)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This subtle difference can result in variations in its efficacy and specificity compared to similar compounds.
Properties
Molecular Formula |
C17H23N3O2S |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H23N3O2S/c1-3-5-6-7-16-19-20-17(23-16)18-15(21)12-22-14-10-8-13(4-2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,18,20,21) |
InChI Key |
VHWJYKQEXOFLQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)CC |
Origin of Product |
United States |
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